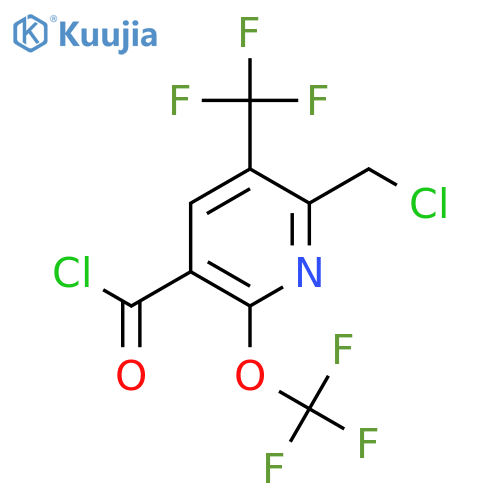Cas no 1803995-62-1 (2-(Chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-carbonyl chloride)
2-(クロロメチル)-6-(トリフルオロメトキシ)-3-(トリフルオロメチル)ピリジン-5-カルボニルクロリドは、高度に反応性のある有機中間体であり、特に農薬や医薬品の合成において重要な役割を果たします。この化合物は、ピリジン骨格にクロロメチル基、トリフルオロメトキシ基、およびトリフルオロメチル基が導入された構造を持ち、高い電子求引性を示します。カルボニルクロリド基の存在により、アミンやアルコールとの反応が容易で、アミドやエステルの合成に有用です。さらに、フッ素原子を含むため、代謝安定性や脂溶性の向上が期待できます。これらの特性から、生体活性化合物の開発におけるキー中間体としての利用価値が高いです。

1803995-62-1 structure
商品名:2-(Chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-carbonyl chloride
CAS番号:1803995-62-1
MF:C9H3Cl2F6NO2
メガワット:342.022041559219
CID:4847389
2-(Chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-carbonyl chloride 化学的及び物理的性質
名前と識別子
-
- 2-(Chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-carbonyl chloride
-
- インチ: 1S/C9H3Cl2F6NO2/c10-2-5-4(8(12,13)14)1-3(6(11)19)7(18-5)20-9(15,16)17/h1H,2H2
- InChIKey: GEPROOUJFGXGOI-UHFFFAOYSA-N
- ほほえんだ: ClCC1C(C(F)(F)F)=CC(C(=O)Cl)=C(N=1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 361
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 39.2
2-(Chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-carbonyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029076976-1g |
2-(Chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-carbonyl chloride |
1803995-62-1 | 97% | 1g |
$1,504.90 | 2022-04-02 |
2-(Chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-carbonyl chloride 関連文献
-
F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
-
Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499
-
4. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
-
S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
1803995-62-1 (2-(Chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-carbonyl chloride) 関連製品
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
